molecular formula C12H10FNO2 B6245610 methyl 2-(8-fluoroquinolin-4-yl)acetate CAS No. 2111291-74-6

methyl 2-(8-fluoroquinolin-4-yl)acetate

Cat. No.: B6245610
CAS No.: 2111291-74-6
M. Wt: 219.2
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Description

Methyl 2-(8-fluoroquinolin-4-yl)acetate (CAS: 2111291-74-6) is a quinoline derivative with the molecular formula C₁₂H₁₀FNO₂ and a molecular weight of 219.22 g/mol . The compound features a fluorine atom at position 8 of the quinoline ring and a methyl ester group at position 4 (Figure 1). It serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting receptors or enzymes.

Properties

CAS No.

2111291-74-6

Molecular Formula

C12H10FNO2

Molecular Weight

219.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(8-fluoroquinolin-4-yl)acetate typically involves the reaction of 8-fluoroquinoline with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(8-fluoroquinolin-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction could produce quinoline alcohols .

Mechanism of Action

The mechanism of action of methyl 2-(8-fluoroquinolin-4-yl)acetate and its derivatives involves interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and growth, making these compounds effective antibacterial agents.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Features of Methyl 2-(8-fluoroquinolin-4-yl)acetate and Analogs
Compound Name Substituents on Quinoline Core Functional Group at Position 4 Key Structural Differences
This compound 8-F Methyl acetate Reference compound
N-(8-fluoroquinolin-4-yl)acetamide derivative 8-F Acetamide Amide vs. ester; tetrahydroisoquinoline backbone
Methyl 2-{[2,8-bis(trifluoromethyl)quinolin-4-yl]oxy}acetate 2-CF₃, 8-CF₃ Oxyacetate Trifluoromethyl groups; ether linkage
2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid Furoquinoline hybrid Acetic acid Fused furan ring; carboxylic acid group
Methyl 2-((3-chlorophenyl)((8-fluoro-2-oxo-1,2-dihydroquinolin-4-yl)methyl)amino)-2-oxoacetate 8-F, 2-oxo-1,2-dihydro Oxoacetate with chlorophenyl Chlorophenyl amino group; dihydroquinoline
Key Observations :
  • Fluorine Substitution : The 8-fluoro group is conserved in several analogs (e.g., ), enhancing electronic effects and metabolic stability.
  • Ester vs. Amide/Acid : The methyl ester in the target compound offers better lipophilicity compared to the acetic acid derivative but may hydrolyze more readily than the acetamide .
Key Observations :
  • Lipophilicity : The trifluoromethyl analog (LogP ~3.8) is significantly more lipophilic than the target compound, favoring blood-brain barrier penetration.
  • Synthetic Complexity : Multicomponent reactions (e.g., ) simplify synthesis of fused-ring systems, while SHELX-based crystallography aids in structural validation of trifluoromethyl derivatives .

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